4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a pyridyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-chlorobenzonitrile with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridyl groups may enhance the compound’s binding affinity and specificity towards these targets. The hydrosulfide group can also contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-(3-pyridyl)-1,3-thiazole hydrobromide
- 3-Pyridyl N-(2-chlorophenyl)carbamate
- 2-Pyridyl N-(4-chlorophenyl)carbamate
Uniqueness
4-(2-Chlorophenyl)-5-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific combination of functional groups and the presence of the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
Molecular Formula |
C13H9ClN4S |
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Molecular Weight |
288.76 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9ClN4S/c14-10-5-1-2-6-11(10)18-12(16-17-13(18)19)9-4-3-7-15-8-9/h1-8H,(H,17,19) |
InChI Key |
ROEHRIWHLLTGKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
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